4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
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Description
Scientific Research Applications
Synthesis and Potential Antimicrobial Applications
This compound is part of a broader class of chemicals synthesized for their potential antimicrobial properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized, showing promising antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Such compounds have been prepared through reactions involving quinoline derivatives, suggesting the versatility of quinoline frameworks in generating potentially beneficial antimicrobial agents.
Antitumor Activities
Another critical area of research has been the evaluation of quinoline derivatives for antitumor properties. Thiazolo[5,4-b]quinoline derivatives, for example, have been synthesized and tested in vitro against several cancer cell lines, identifying structural features essential for significant antitumor activity (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997). These findings underscore the potential of quinoline derivatives in cancer research and treatment.
Photocatalytic and Magnetic Properties
The introduction of quinoline-imidazole-monoamide ligands into octamolybdate-based complexes has led to the synthesis of compounds with remarkable electrocatalytic, photocatalytic, and magnetic properties (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020). These compounds demonstrate the potential of quinoline derivatives in applications beyond biological activity, including material science and catalysis.
Synthesis and Transformations for Various Applications
The synthesis and transformations of quinoline derivatives have been explored for various applications, including the preparation of carbohydrazides and their potential uses in creating new compounds with biological activities (Aleksanyan & Hambardzumyan, 2019). Such synthetic pathways enable the development of diverse quinoline-based compounds with tailored properties for specific scientific applications.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2S/c1-6-20-21-13(24-6)19-12(23)8-5-18-10-7(11(8)22)3-2-4-9(10)14(15,16)17/h2-5H,1H3,(H,18,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDITSERJXLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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